molecular formula C14H15N7O2S B2688476 6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide CAS No. 1903381-79-2

6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2688476
CAS No.: 1903381-79-2
M. Wt: 345.38
InChI Key: MVPASZWDFVNUPR-UHFFFAOYSA-N
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Description

The compound “6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, including “this compound”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The synthesis of this compound involved multicomponent reactions of aldehydes, guanidine, electron-deficient acetylenic compounds, tert-butyl isocyanide, and hydrazonoyle chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Derivative Compounds

The compound 6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide, along with its derivatives, are often synthesized for exploring their potential in various biological activities. The synthesis involves different heterocyclic compounds such as benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines. These derivatives have shown promising results in the inhibition of cyclooxygenase-1/2 (COX-1/2), displaying analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antiurease Activities

Some morpholine derivatives containing an azole nucleus, related to the compound , have been synthesized and evaluated for antimicrobial and antiurease activities. These studies are crucial for developing new therapeutic agents. Certain derivatives were found active against M. smegmatis and showed activity towards C. albicans and S. cerevisiae in high concentrations (Bektaş et al., 2012).

Antiproliferative and Apoptosis-inducing Activities

In the realm of cancer research, thiazolo[5,4-d]pyrimidines, a class closely related to the compound of interest, have been synthesized and tested for antiproliferative activity in various cancer cell lines. These compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, making them potential candidates for antitumor therapy (Singh et al., 2013).

Synthesis and Anti-Inflammatory Activity

The synthesis of various thiazolo[3,2-a]pyrimidine derivatives has been explored for their potential anti-inflammatory activities. This research contributes significantly to finding new and effective anti-inflammatory agents (Doria et al., 1986).

Antitumor Activity of Derivatives

Pyrimidine derivatives, including those with morpholino groups, have been synthesized and evaluated for their antitumor activities using various cancer cell lines. This research is vital in the ongoing search for new antitumor agents (Matsuno et al., 2000).

Mechanism of Action

The compound showed promising neuroprotective and anti-inflammatory properties. It exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name

6-morpholin-4-yl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c22-13(15-6-10-7-24-14-18-9-19-21(10)14)11-5-12(17-8-16-11)20-1-3-23-4-2-20/h5,7-9H,1-4,6H2,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPASZWDFVNUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CSC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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